3,4-Dehydro-L-proline methyl ester hydrochloride
Overview
Description
3,4-Dehydro-L-proline methyl ester hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C6H10ClNO2 and its molecular weight is 127,14*36,45 g/mole. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
3,4-Dehydro-L-proline methyl ester hydrochloride is a derivative of proline . It is used as a substrate and inhibitor of various enzymes . It may be used to inhibit extensin biosynthesis . It is also an alternate substrate of the amino acid oxidase, NikD .
Mode of Action
The compound interacts with its targets, primarily enzymes, by acting as a substrate or inhibitor . As a substrate, it participates in enzymatic reactions, while as an inhibitor, it prevents or reduces the activity of enzymes .
Biochemical Pathways
The compound is involved in various biochemical pathways due to its role as a substrate and inhibitor of enzymes . For instance, it may inhibit extensin biosynthesis, a process crucial for plant cell wall formation . It is also an alternate substrate for the enzyme NikD, which is involved in the oxidation of amino acids .
Result of Action
The compound’s action results in changes at the molecular and cellular levels. For example, it can inhibit collagen secretion by chondrocytes . This suggests that it may have potential applications in regulating collagen production and could be relevant in contexts such as wound healing, fibrosis, and skin aging.
Biochemical Analysis
Biochemical Properties
3,4-Dehydro-L-proline methyl ester hydrochloride interacts with various enzymes, proteins, and other biomolecules. It is used as a substrate and inhibitor of various enzymes . For instance, it may be used to inhibit extensin biosynthesis . It is also an alternate substrate of the amino acid oxidase, NikD . Furthermore, it inhibits collagen secretion by chondrocytes .
Cellular Effects
The effects of this compound on cells are primarily related to its role as a substrate and inhibitor of various enzymes . By inhibiting collagen secretion, it can influence cell function
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with enzymes and other biomolecules . As a substrate and inhibitor of various enzymes, it can influence biochemical reactions . For example, it can inhibit the biosynthesis of extensin . It is also an alternate substrate of the amino acid oxidase, NikD .
Properties
IUPAC Name |
methyl (2S)-2,5-dihydro-1H-pyrrole-2-carboxylate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2.ClH/c1-9-6(8)5-3-2-4-7-5;/h2-3,5,7H,4H2,1H3;1H/t5-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDWTUXKKNIHFQG-JEDNCBNOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C=CCN1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C=CCN1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50678814 | |
Record name | Methyl (2S)-2,5-dihydro-1H-pyrrole-2-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50678814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
186145-08-4 | |
Record name | Methyl (2S)-2,5-dihydro-1H-pyrrole-2-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50678814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.